molecular formula C18H13Cl2NO3S B12848097 4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate

Cat. No.: B12848097
M. Wt: 394.3 g/mol
InChI Key: VLGUIWOFGJCJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate typically involves the reaction of 4-methoxyphenyl thiazole-4-carboxylate with 2,6-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2-(2,6-dichlorobenzyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzyl group enhances its antimicrobial activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H13Cl2NO3S

Molecular Weight

394.3 g/mol

IUPAC Name

(4-methoxyphenyl) 2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H13Cl2NO3S/c1-23-11-5-7-12(8-6-11)24-18(22)16-10-25-17(21-16)9-13-14(19)3-2-4-15(13)20/h2-8,10H,9H2,1H3

InChI Key

VLGUIWOFGJCJPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CSC(=N2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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